(3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol is a chemical compound that features a fluorophenyl group attached to an isothiazole ring, which is further substituted with a methyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized via cyclization reactions involving thioamides and α-haloketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the isothiazole intermediate.
Addition of the Methanol Group: The final step involves the addition of a methanol group to the isothiazole ring, which can be achieved through a Grignard reaction or other suitable organometallic coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isothiazole ring or the fluorophenyl group, potentially altering the electronic properties of the compound.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Altered isothiazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the design of pharmaceuticals with specific therapeutic effects.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol exerts its effects depends on its interaction with molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the isothiazole ring may participate in electron transfer processes. These interactions can modulate signaling pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(4-Chlorophenyl)-5-methylisothiazol-4-yl)methanol
- (3-(4-Bromophenyl)-5-methylisothiazol-4-yl)methanol
- (3-(4-Methylphenyl)-5-methylisothiazol-4-yl)methanol
Uniqueness
Compared to its analogs, (3-(4-Fluorophenyl)-5-methylisothiazol-4-yl)methanol offers unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(4-fluorophenyl)-5-methyl-1,2-thiazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNOS/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQMOLDRLKGVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)C2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.